2-(Ethylamino)pyridine-4-carboximidamide
Description
2-(Ethylamino)pyridine-4-carboximidamide is a pyridine derivative featuring an ethylamino group at position 2 and a carboximidamide group at position 4. Its molecular formula is C₈H₁₃N₅, with a molecular weight of 179 g/mol.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(ethylamino)pyridine-4-carboximidamide |
InChI |
InChI=1S/C8H12N4/c1-2-11-7-5-6(8(9)10)3-4-12-7/h3-5H,2H2,1H3,(H3,9,10)(H,11,12) |
InChI Key |
YTFANZDHYZSGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)pyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with ethylamine. One common method includes the use of 4-cyanopyridine as a starting material, which undergoes a reaction with ethylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 2-(Ethylamino)pyridine-4-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce ethylamine derivatives.
Scientific Research Applications
2-(Ethylamino)pyridine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)pyridine-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The pyridine and pyrimidine cores differ in nitrogen atom count (1 vs. 2), affecting electron distribution and solubility. Pyrimidines often exhibit higher polarity due to additional nitrogen .
- Atrazine’s s-triazine core (3 nitrogens) enhances herbicide activity by disrupting plant electron transport .
Substituent Effects: The ethylamino group in both the target compound and Atrazine may enhance lipid solubility, influencing membrane permeability.
Functional and Application Differences
4-Methoxypyrimidine-2-carboximidamide Hydrochloride
- Role : Likely serves as a synthetic intermediate for pharmaceuticals or agrochemicals, given its carboximidamide group’s reactivity.
- Research Gap: Limited data on biological activity, but its pyrimidine scaffold is common in antiviral and anticancer agents .
Atrazine
2-(Ethylamino)pyridine-4-carboximidamide
- Alternatively, the amidine group could position it as a kinase inhibitor precursor in drug discovery.
Research Findings and Limitations
Atrazine’s Environmental Risks: Evidence highlights its propensity for groundwater contamination, urging caution in permeable soils . This contrasts with the unknown environmental behavior of the target compound.
Synthetic Accessibility : The pyrimidine derivative’s commercial availability () implies established synthesis protocols, whereas the target compound’s preparation methods remain undescribed in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
